Silane, trichlorotriacontyl-
Description
Contextualization of Organosilanes in Advanced Chemical Research
Organosilanes are a class of silicon-containing compounds that feature a silicon-carbon bond, a structural motif that bestows upon them a unique blend of organic and inorganic characteristics. zmsilane.com This dual nature makes them exceptionally versatile and a subject of intense academic and industrial research. researchgate.netspast.org In advanced chemical research, organosilanes are pivotal as coupling agents, adhesion promoters, crosslinking agents, and surface modifiers. researchgate.netspast.orgnanografi.com Their general formula, R_nSiX_{4-n}, highlights their adaptability, where 'R' is an organofunctional group and 'X' is a hydrolyzable group, typically an alkoxy or a halogen. researchgate.netspast.org This structure allows them to form stable covalent bonds with both organic polymers and inorganic substrates, bridging the gap between dissimilar materials. spast.orgscirp.org
The reactivity of the Si-X bond, particularly in chlorosilanes, allows for hydrolysis and condensation reactions. cymitquimica.com In the presence of moisture, the hydrolyzable groups react to form silanol (B1196071) groups (Si-OH), which can then condense with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) bonds. researchgate.netspast.org This process is the foundation of their utility in creating robust and durable surface modifications. cymitquimica.com The choice of the organofunctional group 'R' further dictates the specific properties and applications of the organosilane, enabling the introduction of functionalities like amino, epoxy, or vinyl groups to a surface. zmsilane.com
The Unique Role of Long-Chain Alkyltrichlorosilanes in Interfacial Science and Materials Engineering
Within the broader family of organosilanes, long-chain alkyltrichlorosilanes, such as Silane (B1218182), trichlorotriacontyl-, hold a special position in interfacial science and materials engineering. The defining feature of these molecules is the combination of a highly reactive trichlorosilane (B8805176) head group with a long, non-polar alkyl tail. cymitquimica.comresearchgate.net This architecture makes them ideal for the formation of self-assembled monolayers (SAMs) on a variety of substrates, including silicon wafers, glass, and metal oxides. researchgate.netharvard.edu
The trichlorosilane group readily reacts with surface hydroxyl groups, leading to the covalent attachment of the molecule to the substrate. harvard.eduacs.org The long alkyl chains, driven by van der Waals interactions, then pack together to form a dense, ordered, and hydrophobic surface. utwente.nl The length of the alkyl chain plays a critical role in the properties of the resulting monolayer. Longer chains, like the triacontyl (30-carbon) group in Silane, trichlorotriacontyl-, generally lead to more ordered and densely packed SAMs with enhanced hydrophobic and barrier properties. researchgate.netrsc.org These well-defined surfaces are invaluable for fundamental studies of wetting, adhesion, and friction, and for applications requiring controlled surface energy and chemical resistance. researchgate.netacs.org
Overview of Academic Research Trajectories for Silane, Trichlorotriacontyl- Systems
Academic research involving Silane, trichlorotriacontyl- primarily focuses on its application in creating highly ordered and stable self-assembled monolayers. A significant area of investigation is the use of these SAMs to modify the surfaces of materials to achieve specific properties. For example, research has explored the use of trichlorotriacontylsilane to create superhydrophobic surfaces, which have potential applications in anti-fouling and self-cleaning coatings. researchgate.net
Another key research trajectory is the use of Silane, trichlorotriacontyl- in chromatography. nih.gov The long C30 alkyl chain, when bonded to a silica (B1680970) support, creates a unique stationary phase for reversed-phase liquid chromatography. nih.gov These C30 columns have demonstrated enhanced shape selectivity for the separation of structurally related isomers, such as carotenoids, which are difficult to separate using conventional C18 columns. nih.gov Research in this area investigates the synthesis of these stationary phases and their performance in separating complex mixtures. nih.gov
Furthermore, the formation and characterization of SAMs from Silane, trichlorotriacontyl- and other long-chain alkyltrichlorosilanes are active areas of study. rsc.orgacs.org Researchers use techniques like atomic force microscopy (AFM), ellipsometry, and contact angle measurements to understand the growth kinetics, structure, and stability of these monolayers under various conditions. rsc.org This fundamental research is crucial for optimizing the performance of these materials in various technological applications.
Structure
2D Structure
Properties
IUPAC Name |
trichloro(triacontyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H61Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-34(31,32)33/h2-30H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADSXMQUUGJFAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H61Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90887746 | |
| Record name | Silane, trichlorotriacontyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
556.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70851-48-8 | |
| Record name | Triacontyltrichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70851-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Silane, trichlorotriacontyl- | |
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| Record name | Silane, trichlorotriacontyl- | |
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| Record name | Silane, trichlorotriacontyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichlorotriacontylsilane | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Chemical Routes for Silane, Trichlorotriacontyl
Precursor Chemistry and Starting Materials for Trichlorotriacontylsilane Synthesis
The successful synthesis of trichlorotriacontylsilane hinges on the preparation of suitable long-chain precursors. The primary challenge lies in functionalizing a thirty-carbon chain to make it reactive toward silicon-containing reagents. The main strategies involve either activating the saturated alkane, triacontane (B166396), or utilizing an unsaturated precursor like 1-triacontene (B91583).
To utilize triacontane as a starting material, it must first be functionalized via halogenation. This process introduces a halogen atom onto the alkyl chain, creating a reactive site for subsequent reactions.
Halogenation of alkanes is a substitution reaction where one or more hydrogen atoms are replaced by halogen atoms (F, Cl, Br, I). allen.inbyjus.com This transformation typically proceeds through a free-radical chain mechanism, which is initiated by heat or ultraviolet (UV) light. allen.inpressbooks.pubvedantu.com The reaction consists of three main stages:
Initiation: The process begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) by UV light or heat, generating two highly reactive halogen radicals. vedantu.com
Propagation: A halogen radical abstracts a hydrogen atom from the triacontane chain, forming a triacontyl radical and a hydrogen halide (e.g., HCl). This triacontyl radical then reacts with another halogen molecule to produce the halogenated triacontane (e.g., 1-chlorotriacontane) and a new halogen radical, which continues the chain reaction. pressbooks.pub
Termination: The reaction concludes when two radicals combine in various possible ways, such as two halogen radicals, two alkyl radicals, or a halogen and an alkyl radical. wikipedia.org
While chlorination is highly reactive, it is often less selective, potentially leading to a mixture of isomers. Bromination is less reactive but more selective, favoring substitution at the most substituted carbon. For a long, linear alkane like triacontane, this lack of selectivity can be a significant challenge. byjus.com Fluorination is typically too vigorous and difficult to control, while iodination is often too slow to be practical. vedantu.com
Table 1: Comparison of Halogenation Methods for Alkanes
| Halogen | Reactivity | Selectivity | Typical Conditions |
|---|---|---|---|
| **Fluorine (F₂) ** | Very High | Low | Difficult to control; often explosive |
| **Chlorine (Cl₂) ** | High | Low | UV light or heat |
| **Bromine (Br₂) ** | Moderate | Moderate | UV light or heat |
This table summarizes the general reactivity and selectivity of halogens in free-radical halogenation of alkanes.
Once a triacontyl halide (e.g., 1-bromotriacontane) is synthesized, it can be converted into a highly versatile organometallic compound known as a Grignard reagent. These reagents are crucial for forming carbon-carbon and carbon-heteroatom bonds, including the Si-C bond. libretexts.org
The Grignard reagent is prepared by reacting the alkyl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgmasterorganicchemistry.com The magnesium atom inserts itself into the carbon-halogen bond, creating a highly polar R-Mg-X bond where the carbon atom is strongly nucleophilic. mnstate.edu
The reaction is highly sensitive to moisture and air, which can rapidly destroy the reagent through protonolysis or oxidation. wikipedia.org Therefore, all glassware must be oven-dried, and anhydrous solvents are essential. libretexts.orgwisc.edu The reaction is often subject to an induction period, as the magnesium metal is typically coated with a passivating layer of magnesium oxide. wikipedia.org Activating agents like iodine or 1,2-dibromoethane (B42909) are often used to initiate the reaction by exposing a fresh magnesium surface. wikipedia.org
Table 2: Key Parameters for Grignard Reagent Formation
| Parameter | Requirement/Condition | Rationale |
|---|---|---|
| Alkyl Halide | Pure, free of alcohol | Alcohol is acidic and will quench the Grignard reagent. |
| Magnesium | Turnings or ribbon form | Provides a high surface area for the reaction. google.com |
| Solvent | Anhydrous ether (e.g., THF, diethyl ether) | Stabilizes the Grignard reagent through coordination. wikipedia.org |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents oxidation and reaction with atmospheric moisture. |
| Initiation | Iodine, 1,2-dibromoethane, mechanical crushing | To break through the passivating MgO layer on the magnesium. wikipedia.org |
This interactive table outlines the critical conditions required for the successful synthesis of a Grignard reagent.
Optimization of the subsequent coupling reaction with a silicon halide involves controlling stoichiometry and reaction conditions to achieve the desired degree of substitution. researchgate.net
An alternative and often more selective pathway to forming the triacontyl-silicon bond is through the hydrosilylation of a terminal alkene. wikipedia.org This reaction involves the addition of a silicon-hydrogen (Si-H) bond across a carbon-carbon double bond. libretexts.org For the synthesis of trichlorotriacontylsilane, the reactants would be 1-triacontene and trichlorosilane (B8805176) (HSiCl₃).
Hydrosilylation is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst being the most common and efficient. mdpi.commagtech.com.cn The reaction generally follows an anti-Markovnikov addition pattern, meaning the silicon atom attaches to the terminal carbon of the alkene, which is the desired outcome for producing a linear alkylsilane. wikipedia.org
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.orgmdpi.com This cycle involves:
Oxidative addition of the Si-H bond of trichlorosilane to the platinum catalyst.
Coordination of the 1-triacontene double bond to the platinum center.
Migratory insertion of the alkene into the platinum-hydrogen bond.
Reductive elimination of the final product, trichlorotriacontylsilane, regenerating the catalyst. mdpi.com
This method is highly valuable as it is very efficient and forms the Si-C bond at the desired position with high selectivity, avoiding the mixture of isomers that can result from halogenation of long-chain alkanes. nih.govnih.gov
Reaction Mechanisms and Pathways for Silane (B1218182), trichlorotriacontyl- Formation
The final step in the synthesis involves the formation of the trichlorosilyl (B107488) group on the triacontyl chain. The specific pathway depends on the precursors used.
This pathway would typically involve a precursor such as triacontylsilane (C₃₀H₆₁SiH₃), which could be synthesized via hydrosilylation of 1-triacontene with silane (SiH₄). The subsequent step is the replacement of the hydrogen atoms on the silicon with chlorine atoms. This can be achieved using various chlorinating agents. While specific research on the direct chlorination of triacontylsilane is not widely available, the general principle involves the reaction of an Si-H bond with a chlorinating source. For instance, reaction with hydrogen chloride in the presence of a catalyst or with reagents like sulfuryl chloride can achieve this transformation. This method, however, is less common for producing alkyltrichlorosilanes compared to the direct alkylation of silicon tetrachloride.
The most direct and widely employed method for synthesizing trichlorotriacontylsilane is the alkylation of silicon tetrachloride (SiCl₄) using the triacontylmagnesium halide Grignard reagent prepared as described in section 2.1.2. google.comgelest.com
The reaction is a nucleophilic substitution at the silicon center: C₃₀H₆₁MgBr + SiCl₄ → C₃₀H₆₁SiCl₃ + MgBrCl
To ensure the formation of the monosubstituted product (trichlorotriacontylsilane) and prevent over-alkylation to form di-, tri-, or tetra-alkylated silanes, the reaction conditions must be carefully controlled. gelest.com The key strategies include:
Reverse Addition: The Grignard reagent is added slowly to a large excess of silicon tetrachloride. gelest.com This maintains a low concentration of the Grignard reagent throughout the reaction, favoring the monosubstitution product.
Low Temperature: The reaction is often conducted at reduced temperatures to control its exothermicity and improve selectivity. google.com
Solvent Choice: While ethers are necessary for Grignard formation, non-polar hydrocarbon solvents may be preferred for the coupling reaction itself to facilitate the precipitation of magnesium halide byproducts, simplifying purification. google.com
This Grignard coupling route provides a robust and scalable method for the synthesis of long-chain alkyltrichlorosilanes, which are essential precursors for creating ordered, self-assembled monolayers on various substrates. nih.gov
Catalyst Selection and Reaction Efficiency for Specific Synthetic Routes
The efficiency and selectivity of the hydrosilylation reaction to form trichlorotriacontylsilane are critically dependent on the choice of catalyst. Transition metal complexes, particularly those based on platinum, are widely employed.
Platinum-Based Catalysts: Historically, platinum catalysts have been the cornerstone of hydrosilylation chemistry.
Speier's Catalyst (H₂PtCl₆): This was one of the first highly effective catalysts used for hydrosilylation. It is typically used in an isopropanol (B130326) solution.
Karstedt's Catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex): This catalyst offers high reactivity, often at lower temperatures than Speier's catalyst. However, both Speier's and Karstedt's catalysts can sometimes lead to the formation of byproducts due to isomerization of the alkene starting material. nih.govmagtech.com.cn
Rhodium-Based Catalysts: More recent research has explored other transition metals to improve selectivity and catalyst efficiency. Rhodium(I) complexes have shown promise in overcoming some of the limitations of platinum catalysts. For instance, certain rhodium catalysts can achieve high selectivity for the desired terminal addition product with minimal byproduct formation. nih.govnih.gov The use of specific phosphine (B1218219) ligands with the rhodium center can further enhance catalytic activity and selectivity.
| Catalyst Type | Common Examples | Key Advantages | Potential Drawbacks |
|---|---|---|---|
| Platinum-Based | Speier's Catalyst, Karstedt's Catalyst | High reactivity, well-established industrial use. nih.govmagtech.com.cn | Can cause alkene isomerization, leading to byproducts. nih.gov |
| Rhodium-Based | [RhCl(dppbzF)]₂ | High selectivity, high turnover numbers. nih.govnih.gov | Generally higher cost than platinum catalysts. |
| Organocatalysts | Chiral N,N'-Dioxides | Metal-free, potential for asymmetric synthesis. mdpi.com | Generally lower reactivity compared to metal catalysts. |
Purification and Isolation Techniques for High-Purity Silane, Trichlorotriacontyl-
Following synthesis, a multi-step purification process is essential to isolate high-purity Silane, trichlorotriacontyl- from unreacted starting materials, catalyst residues, and any byproducts.
Distillation and Sublimation Procedures
Given the high molecular weight and the melting point of n-triacontyltrichlorosilane (approximately 60 °C), standard atmospheric distillation is not feasible as it would require temperatures that could lead to decomposition. chemicalbook.com Therefore, vacuum distillation is the preferred method for purifying this compound. youtube.comyoutube.com By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that prevents thermal degradation. youtube.com
The process involves heating the crude product mixture in a distillation flask under a controlled vacuum. The more volatile components, such as unreacted trichlorosilane and any lower molecular weight silane byproducts, will distill first. The temperature is then gradually increased to allow for the distillation of the target trichlorotriacontylsilane, leaving behind non-volatile impurities like catalyst residues and oligomeric byproducts. The efficiency of the separation is dependent on the pressure, temperature gradient, and the design of the distillation column. google.comgoogle.com
Sublimation is generally not a primary method for the purification of this specific compound due to its relatively low vapor pressure even under vacuum.
Chromatographic Separation Methods for Silane Derivatives
For achieving very high levels of purity or for separating isomers if present, chromatographic techniques are employed. sigmaaldrich.com
Column Chromatography: This is a versatile technique for purifying silane derivatives. researchgate.net A glass column is packed with a solid stationary phase, such as silica (B1680970) gel or alumina. The crude product is dissolved in a suitable non-polar organic solvent (the mobile phase) and passed through the column. The separation occurs based on the differential adsorption of the components onto the stationary phase. The desired trichlorotriacontylsilane can be eluted using a solvent or a gradient of solvents, leaving impurities adsorbed on the column.
Gas Chromatography (GC): While primarily an analytical technique, preparative GC can be used for the purification of small quantities of volatile compounds. For a high molecular weight compound like trichlorotriacontylsilane, high-temperature GC columns would be necessary. The compound is vaporized and passed through a column with a stationary phase, and separation is based on the compound's boiling point and its interaction with the stationary phase.
| Technique | Principle of Separation | Applicability | Key Considerations |
|---|---|---|---|
| Vacuum Distillation | Differences in boiling points at reduced pressure. youtube.com | Primary method for bulk purification. | Requires careful control of pressure and temperature to avoid decomposition. youtube.com |
| Column Chromatography | Differential adsorption onto a solid stationary phase. sigmaaldrich.com | For high-purity applications and removal of non-volatile impurities. | Choice of stationary and mobile phases is crucial for effective separation. |
Purity Assessment Methodologies (e.g., NMR, Chromatography)
To confirm the identity and assess the purity of the final product, several analytical techniques are utilized.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation.
¹H NMR (Proton NMR): The proton NMR spectrum of trichlorotriacontylsilane would show characteristic signals for the different protons along the thirty-carbon alkyl chain. The protons on the carbon adjacent to the silicon atom would appear at a distinct chemical shift compared to the other methylene (B1212753) protons in the chain and the terminal methyl group. chemicalbook.commsu.edu The integration of the peak areas corresponds to the number of protons, confirming the structure.
¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment will give a distinct signal. ipb.pt
²⁹Si NMR (Silicon NMR): This technique can be used to confirm the presence of the silicon atom and provide information about its chemical environment.
Interfacial Chemistry and Self Assembly Mechanisms of Silane, Trichlorotriacontyl
Fundamental Principles of Self-Assembled Monolayer (SAM) Formation
The spontaneous organization of molecules into stable, well-defined structures is a phenomenon driven by a delicate interplay of kinetic and thermodynamic factors. cd-bioparticles.com For Silane (B1218182), trichlorotriacontyl-, the formation of a SAM is a complex process involving the molecule's journey from a solution or vapor phase to a densely packed, covalently bonded monolayer on a substrate.
The initial step in SAM formation is the adsorption of individual Silane, trichlorotriacontyl- molecules onto the substrate surface. This process is governed by both kinetics, which dictates the rate of adsorption, and thermodynamics, which determines the final equilibrium state of the system. mpg.dewur.nl
The adsorption process can often be described by models such as the Langmuir isotherm, which assumes that molecules form a monolayer on a surface with a finite number of identical and equivalent adsorption sites. researchgate.net The rate of adsorption is influenced by several factors, including the concentration of the silane in the deposition solution, the temperature, and the nature of the solvent. wur.nl Studies on long-chain alkyltrichlorosilanes have shown that the growth of the monolayer is influenced by deposition conditions and the length of the alkyl chain. rsc.org For instance, the time constant for monolayer growth has been observed to decrease as the number of carbon atoms in the alkyl chain increases, with some exceptions under specific temperature and humidity conditions. rsc.org
Table 1: Factors Influencing Adsorption Kinetics of Long-Chain Alkylsilanes
| Factor | Influence on Adsorption Rate | Relevant Findings |
| Concentration | Higher concentration generally leads to a faster initial rate of adsorption. | The rate of surface coverage is proportional to the concentration in the bulk solution. wur.nl |
| Temperature | Affects both the rate of diffusion to the surface and the reaction rate. Surprisingly, for some long-chain alkylsilanes, growth was observed to be slower at 20°C than at 11°C. rsc.org | The relationship can be complex, involving an interplay between kinetic energy and the stability of intermediate states. rsc.org |
| Humidity/Water Content | Crucial for the hydrolysis of the trichlorosilyl (B107488) group, which is a necessary step for covalent bonding to the substrate. researchgate.net Monolayers have been observed to grow faster at higher relative humidity (45% vs. 18%). rsc.org | The availability of water molecules at the interface is a rate-limiting factor for the hydrolysis-condensation reactions. researchgate.net |
| Solvent | The choice of solvent can affect the solubility of the silane and its interaction with the substrate. | Solvents that promote a slight aggregation of silane molecules near the surface can sometimes enhance the formation of dense monolayers. |
| Chain Length | Longer chains, like the triacontyl group, can exhibit different growth kinetics compared to shorter chains. rsc.org The growth time constant generally decreases with increasing chain length, though exceptions exist. rsc.org | This is attributed to the increased van der Waals interactions between longer chains, which can promote more ordered packing. bawue.de |
This table provides an interactive overview of the key factors that control the speed at which Silane, trichlorotriacontyl- and similar molecules form self-assembled monolayers on a surface.
The trichlorosilyl (-SiCl₃) head group of Silane, trichlorotriacontyl- is the anchor that chemically binds the molecule to the substrate. This process, known as chemisorption, involves a series of hydrolysis and condensation reactions. unm.edu For a SAM to form on a hydroxylated surface (like silicon dioxide, glass, or mica), the trichlorosilyl group must first react with trace amounts of water present on the surface or in the solvent. researchgate.net
The reaction proceeds in two main stages:
Hydrolysis: The silicon-chlorine bonds (Si-Cl) are reactive and readily hydrolyze in the presence of water to form silanol (B1196071) groups (Si-OH). This reaction releases hydrogen chloride (HCl) as a byproduct. unm.eduresearchgate.net
R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl
Condensation: The newly formed silanol groups are highly reactive and can undergo two types of condensation reactions:
With the substrate: The silanol groups on the molecule react with the hydroxyl groups (-OH) on the substrate surface to form strong, stable siloxane bonds (Si-O-Si). This covalently grafts the molecule to the surface. researchgate.netcore.ac.uk
With adjacent molecules: Silanol groups on neighboring silane molecules can react with each other to form intermolecular siloxane bonds. This cross-linking creates a robust, two-dimensional network that adds to the stability of the monolayer. bawue.de
The rate and extent of these reactions are highly dependent on the reaction conditions, particularly the amount of available water. researchgate.net Insufficient water leads to incomplete hydrolysis and a poorly formed monolayer, while an excess of water can lead to premature polymerization of the silane in solution before it has a chance to assemble on the surface. The reactivity of the leaving group is also critical; chlorosilanes, for instance, are known to form denser and more crystalline-like SAMs compared to methoxy- or ethoxy-silanes due to the nature of their hydrolysis. researchgate.net
While the trichlorosilyl head group anchors the molecule to the surface, the long, thirty-carbon alkyl (triacontyl) chain plays a crucial role in the ordering and stability of the final monolayer. tubitak.gov.tr Once a sufficient number of molecules are tethered to the surface, the long hydrocarbon chains begin to align and pack closely together, driven primarily by van der Waals forces.
These weak, non-covalent interactions are additive, and for a long chain like triacontyl, the cumulative effect is significant. This strong intermolecular attraction forces the chains to adopt a nearly all-trans conformation, minimizing gauche defects and maximizing packing density. bawue.de This process is thermodynamically favorable as it maximizes the contact between the chains, leading to a highly ordered, quasi-crystalline structure. bawue.de The result is a dense, hydrophobic barrier that is perpendicular to the substrate surface. The length of the alkyl chain directly influences the stability and order of the monolayer; longer chains result in stronger van der Waals interactions and, consequently, more thermally stable and well-ordered films. bawue.de
Directed Assembly and Patterning Strategies for Silane, Trichlorotriacontyl- SAMs
The ability to spatially control the formation of SAMs on a substrate opens up a vast range of applications, from creating microelectronic circuits to engineering surfaces for biological studies. acs.orgnih.gov Directed assembly and patterning techniques allow for the creation of well-defined regions of Silane, trichlorotriacontyl- monolayers alongside other chemistries or bare substrate.
Conventional lithographic techniques, borrowed from the semiconductor industry, can be adapted to pattern SAMs. These methods typically involve using a mask to selectively expose the monolayer to a form of energy that either degrades or modifies it.
Photolithography: This technique uses light, often in the deep-ultraviolet (DUV) or vacuum-ultraviolet (VUV) range, to pattern the SAM. acs.orgresearchgate.netnih.gov A photomask is placed over the monolayer, and the exposed regions are irradiated. The high-energy photons can cleave the C-C and C-H bonds within the triacontyl chains, leading to their decomposition and removal. acs.orgresearchgate.net This leaves behind a pattern of the intact SAM in the areas that were protected by the mask. researchgate.net Resolutions down to the sub-micron level have been demonstrated with this method. acs.org
X-ray Lithography: Similar to photolithography, this technique uses high-energy X-rays to chemically modify the SAM in exposed regions. acs.org It has been shown to print features as small as 70 nanometers on alkylsiloxane films. acs.org The chemical contrast between the exposed (now typically more polar and hydrophilic) and unexposed hydrophobic regions can then be used for further processing, such as the selective deposition of other materials. acs.org
Electron Beam Lithography: For even higher resolution, a focused beam of electrons can be used to "write" patterns directly onto the SAM, causing localized damage or chemical modification. This serial process allows for the creation of nanoscale features. acs.org
Table 2: Comparison of Lithographic Patterning Techniques for SAMs
| Technique | Energy Source | Typical Resolution | Advantages | Disadvantages |
| Photolithography | UV/VUV Light | ~200 nm - 2 µm acs.org | High throughput, parallel process. researchgate.net | Requires a photomask, resolution limited by light diffraction. |
| X-ray Lithography | X-rays | ~70 nm - 250 nm acs.org | High resolution, good penetration depth. acs.org | Requires synchrotron source, complex mask fabrication. |
| Electron Beam Lithography | Electron Beam | < 50 nm acs.org | Very high resolution, maskless direct-write capability. | Serial process (slow), potential for substrate damage. |
This interactive table compares different high-energy methods used to create microscopic and nanoscopic patterns from a uniform layer of molecules.
Soft lithography encompasses a suite of techniques that use a patterned elastomeric stamp, typically made of polydimethylsiloxane (B3030410) (PDMS), to generate patterns of molecules on a surface. ista.ac.atmdpi.com These methods are generally simpler, cheaper, and more adaptable to a variety of chemical systems than traditional lithography. mdpi.comnanbiosis.es
Microcontact Printing (µCP): This is the most common soft lithography technique. tubitak.gov.tr An elastomeric PDMS stamp with a desired pattern in relief is "inked" with a solution of Silane, trichlorotriacontyl-. tubitak.gov.trista.ac.at The inked stamp is then brought into contact with the substrate. The silane molecules transfer from the stamp to the surface only in the regions of contact, forming a patterned SAM that replicates the features on the stamp. tubitak.gov.tr This process is capable of generating patterns with sub-micrometer resolution. tubitak.gov.tr
Other Soft Lithography Variations: While µCP is the most direct method, other variations can also be used. For example, a PDMS stamp can be used as a mask to protect certain areas of a substrate while the exposed regions are functionalized with the silane from solution.
These patterning strategies, both hard and soft, transform Silane, trichlorotriacontyl- from a simple surface coating into a versatile tool for building complex, functional surfaces at the micro- and nano-scale.
Self-Assembly on Curved and Complex Geometries
The self-assembly of molecules on non-planar surfaces presents unique challenges and opportunities compared to assembly on flat substrates. The introduction of curvature fundamentally alters the principles of molecular packing and ordering. mdpi.com When trichlorotriacontylsilane molecules form self-assembled monolayers (SAMs) on curved or complex geometries, such as cylinders, spheres, or nanostructured surfaces, the interplay between the molecule's intrinsic properties and the substrate's topography dictates the final structure. arxiv.orgnih.gov
The final self-assembled structure is determined by a combination of free energy, topology, and local geometry. ekb.eg For long-chain molecules like trichlorotriacontylsilane, the rigid alkyl chain imposes packing constraints. On a curved surface, it is geometrically impossible to maintain the same packing density and intermolecular spacing as on a flat plane, which inevitably leads to the formation of defects, voids, or ordered domains with distinct orientational textures. mdpi.comarxiv.org The curvature of the surface can reshape the dynamical landscape of assembly, potentially leading to the formation of glass-like or frustrated states at high densities. arxiv.org
Research using simulations and model systems has shown that the degree of curvature can induce ordered structures that are entirely absent on planar surfaces. arxiv.orgnih.gov For instance, the assembly of anisotropic particles on a cylindrical surface can result in the formation of helical structures. nih.gov This phenomenon is driven by the system's attempt to minimize the total free energy, which includes the bending energy of the molecular layer. mdpi.comrsc.org In the context of trichlorotriacontylsilane, the long triacontyl chains would likely align along directions that minimize steric hindrance and accommodate the surface curvature, potentially forming striped patterns or domains separated by defect lines. The mechanical stress inherent to the growth of a SAM on a curved surface can be relaxed through these structural adaptations. aps.org The control over assembly is influenced by the shape of the curved interface, particle-particle interactions, and particle-interface interactions, which collectively determine the topological structure and local geometric arrangement. mdpi.com
Influence of Substrate Material on Silane, Trichlorotriacontyl- SAM Formation
The formation and quality of self-assembled monolayers of trichlorotriacontylsilane are critically dependent on the chemical nature and preparation of the substrate surface. The initial step of silanization involves the covalent bonding of the silane headgroup to the surface, a reaction that is highly specific to the available functional groups on the substrate.
Silanization on Silicon and Silicon Dioxide Surfaces
The density and reactivity of these surface silanol groups are paramount for achieving a dense, well-ordered SAM. stanford.edu Surface pre-treatment is a critical step; techniques such as oxygen plasma cleaning or treatment with oxidizing acid solutions (e.g., "Piranha" solution) are employed to remove organic contaminants and increase the population of hydroxyl groups on the surface. stanford.edumdpi.com The quality of the resulting film is influenced by several experimental parameters, including the concentration of the silane solution, reaction time, temperature, and the choice of solvent. bioforcenano.comnih.gov While toluene (B28343) is a common solvent for solution-phase deposition, other solvents like ethanol (B145695) have been explored to create more environmentally benign processes. nih.gov
| Parameter | Description | Typical Conditions & Remarks | Reference |
|---|---|---|---|
| Substrate Pre-treatment | Cleaning and activation to generate surface hydroxyl (-OH) groups. | Oxygen plasma or Piranha etch (H₂SO₄/H₂O₂) followed by rinsing and drying. A hydrophilic surface with a low water contact angle (<10°) is desired. | stanford.edu |
| Silane Concentration | Concentration of trichlorotriacontylsilane in the deposition solvent. | Typically in the millimolar (mM) range. Higher concentrations can sometimes lead to multilayer formation or disordered films. | bioforcenano.com |
| Solvent Choice | The liquid medium for the deposition process. | Anhydrous non-polar solvents like toluene or hexane (B92381) are common to control the hydrolysis reaction. The presence of trace water is crucial. | nih.gov |
| Reaction Time | Duration of substrate immersion in the silane solution. | Ranges from minutes to several hours. Longer times generally lead to more complete and ordered monolayers, but can vary significantly between runs. | bioforcenano.com |
| Post-Deposition Curing | Annealing step to promote cross-linking and remove loosely bound molecules. | Baking at elevated temperatures (e.g., 100-120 °C) can strengthen the siloxane network and improve film stability. | nih.gov |
Interaction with Metal and Metal Oxide Substrates
The formation of trichlorotriacontylsilane SAMs can be extended to various metal and metal oxide surfaces, provided they possess surface hydroxyl groups. Many technologically important metal oxides, such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), zinc oxide (ZnO), and certain mixed metal oxides, naturally present hydroxylated surfaces when exposed to ambient conditions. ekb.egnih.gov The fundamental reaction mechanism remains the same: the trichlorosilyl headgroup reacts with these surface M-OH groups (where M is the metal) to form stable M-O-Si linkages.
The reactivity and success of the silanization process are strongly influenced by the specific properties of the metal oxide, including its isoelectric point, surface crystal structure, and the density and acidity of its hydroxyl groups. nih.govnih.gov For instance, the formation of covalent bonds between the silane and the oxide surface can be considered a form of metal-support interaction. nih.gov The electronic properties of the oxide can influence charge transfer at the interface, which may affect the bond strength and stability of the SAM. nih.govrsc.org Some metal oxides may require specific pre-treatments to ensure a sufficiently hydroxylated and clean surface for uniform SAM formation. frontiersin.org
| Substrate | Surface Characteristics | SAM Formation & Quality | Reference |
|---|---|---|---|
| Titanium Dioxide (TiO₂) | Amphoteric surface with a high density of hydroxyl groups. Can exhibit photocatalytic activity. | Generally forms well-ordered and stable SAMs. The high reactivity of the surface facilitates strong covalent bonding. | nih.govnih.gov |
| Aluminum Oxide (Al₂O₃) | Presents a high density of surface hydroxyls. Thermally and chemically stable. | Excellent substrate for high-quality, dense SAMs due to the high reactivity of its surface hydroxyls. | nih.gov |
| Zinc Oxide (ZnO) | Possesses surface hydroxyls but can be prone to dissolution in acidic or basic conditions. | SAM formation is feasible, but the stability of the underlying substrate may be a concern under certain environmental conditions. | nih.gov |
| Mixed Metal Oxides (e.g., RuO₂-IrO₂-TiO₂) | Complex surface chemistry with varied types of hydroxyl groups and active sites. | Feasible, but the heterogeneity of the surface can lead to less uniform SAMs. The specific composition of the oxide is critical. | ekb.eg |
Compatibility with Polymer and Carbon-Based Materials
Depositing well-defined trichlorotriacontylsilane SAMs on most polymer and carbon-based substrates is more challenging than on inorganic oxides. This is because these materials typically lack the high density of surface hydroxyl groups necessary for covalent attachment of the silane.
For polymer substrates , surface modification is almost always a prerequisite. Techniques such as plasma treatment (e.g., with oxygen or water vapor), corona discharge, or wet chemical oxidation are used to introduce hydroxyl, carboxyl, or other reactive functional groups onto the polymer surface. Once functionalized, the polymer can serve as a substrate for silanization, although the resulting SAM may be less ordered than on a crystalline oxide surface due to the amorphous and dynamic nature of the polymer surface. The strong interfacial interaction through the formation of chemical bonds can improve the compatibility and adhesion between the polymer and subsequent layers. mdpi.com
Carbon-based materials , such as graphene, graphene oxide (GO), and carbon nanotubes (CNTs), represent a diverse class of substrates. mdpi.com
Pristine Graphene and CNTs: These materials are chemically inert and composed of sp²-hybridized carbon atoms, lacking native hydroxyl groups. Covalent functionalization with trichlorotriacontylsilane requires creating reactive sites on the carbon lattice, for example, through oxidation, which can disrupt the material's electronic properties. mdpi.com However, the long triacontyl chain can still physisorb onto the graphitic surface via strong van der Waals and π-π stacking interactions, leading to ordered assemblies without direct covalent bonding. mdpi.com
Graphene Oxide (GO) and Functionalized CNTs: These materials are decorated with oxygen-containing functional groups, including hydroxyls and carboxylic acids, making them suitable for direct covalent silanization. rsc.orgnih.gov The presence of these groups allows for the formation of robust hybrid materials where the trichlorotriacontylsilane SAM is covalently anchored to the carbon framework, combining the properties of the silane layer with those of the carbon nanomaterial. researchgate.net
Advanced Characterization Methodologies for Silane, Trichlorotriacontyl Interfacial Structures
Spectroscopic Probes for Molecular Orientation and Bonding Configuration
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify chemical bonds and assess the conformational order of the triacontyl chains in the assembled monolayer. By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds, FTIR can confirm the formation of the siloxane network and quantify the packing density of the alkyl chains.
Analysis of the high-frequency C-H stretching region (2800–3000 cm⁻¹) is particularly informative. The precise peak positions of the asymmetric (νₐ(CH₂)) and symmetric (νₛ(CH₂)) methylene (B1212753) stretching modes are sensitive to the conformational order (gauche/trans ratio) of the alkyl chains. In a well-ordered, all-trans conformation, typical of a densely packed monolayer, the νₐ(CH₂) and νₛ(CH₂) peaks are observed at lower frequencies (near 2918 cm⁻¹ and 2850 cm⁻¹, respectively). Conversely, in a disordered or liquid-like film, these peaks shift to higher wavenumbers.
Furthermore, the formation of the covalent Si-O-Si siloxane network, which anchors the monolayer to the substrate and provides lateral cross-linking, can be monitored in the low-frequency region of the spectrum. The appearance of a broad and strong absorption band around 1000-1200 cm⁻¹ is a clear indicator of Si-O-Si bond formation.
Table 1: Key FTIR Vibrational Frequencies for Trichlorotriacontylsilane Monolayer Analysis
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance for Interfacial Structure |
|---|---|---|
| ~2954 | νₐ(CH₃) | Asymmetric C-H stretch of terminal methyl group |
| ~2918 | νₐ(CH₂) | Asymmetric C-H stretch of methylene groups; frequency indicates chain order |
| ~2879 | νₛ(CH₃) | Symmetric C-H stretch of terminal methyl group |
| ~2850 | νₛ(CH₂) | Symmetric C-H stretch of methylene groups; frequency indicates chain order |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that provides information about the elemental composition, empirical formula, and chemical bonding states of the atoms within the top 1-10 nm of a surface. thermofisher.comazooptics.com By irradiating the surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can verify the successful deposition of the trichlorotriacontylsilane film and characterize its chemical integrity. thermofisher.com
A typical survey spectrum of a trichlorotriacontylsilane-coated substrate will show peaks corresponding to Silicon (Si 2p), Carbon (C 1s), and Oxygen (O 1s). rms-foundation.ch High-resolution scans of these individual peaks provide detailed chemical state information. The Si 2p spectrum can be deconvoluted to distinguish between silicon bonded to carbon (Si-C) and silicon in the oxidized siloxane network (Si-O). rsc.org The primary C 1s peak at approximately 285.0 eV corresponds to the C-C and C-H bonds of the long alkyl chain. The O 1s spectrum is crucial for confirming the formation of the Si-O-Si linkages that bond the monolayer to the substrate and to adjacent molecules. rsc.orgnih.gov
Table 2: Typical Binding Energies in XPS Analysis of a Trichlorotriacontylsilane Film
| Core Level | Approximate Binding Energy (eV) | Chemical State Assignment |
|---|---|---|
| Si 2p | ~99-101 | Si-C (from the silane (B1218182) headgroup) |
| Si 2p | ~102-104 | Si-O (from the siloxane network and substrate bond) rsc.orgresearchgate.net |
| C 1s | ~285.0 | C-C, C-H (alkyl chain) rsc.org |
| C 1s | ~286.5 | C-O (potential surface contamination or specific functionalities) rsc.org |
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for determining the orientation and packing of molecules in thin films. nih.gov The technique involves exciting a core-level electron (e.g., carbon 1s) to an unoccupied molecular orbital. The absorption cross-section is dependent on the relative orientation between the electric field vector of the polarized incident X-rays and the transition dipole moment of the specific molecular orbital being probed. researchgate.netstanford.edu
For alkylsilane monolayers, analysis of the carbon K-edge NEXAFS spectrum provides detailed information about the tilt angle of the hydrocarbon chains relative to the surface normal. researchgate.net By measuring spectra at different angles of X-ray incidence, the intensity variations of specific resonances, such as the σ(C-H) and σ(C-C) resonances, can be used to calculate the average molecular tilt angle. nih.gov A strong angular dependence indicates a high degree of molecular order and alignment, whereas a lack of dependence suggests a disordered film. nih.govresearchgate.net
Table 3: Interpretation of NEXAFS Resonances for Alkyl Chain Orientation
| Resonance | Energy (eV) | Transition Dipole Moment Orientation | Angular Dependence in Ordered Films |
|---|---|---|---|
| σ*(C-H) | ~287.5 | Perpendicular to the C-C bond axis | Intensity is maximized when the E-vector is aligned with the C-H bonds. |
| σ*(C-C) | ~293 | Along the C-C bond axis (chain direction) | Intensity is maximized when the E-vector is aligned with the molecular axis. |
Microscopic Techniques for Surface Morphology and Topography
While spectroscopic methods provide ensemble-averaged chemical and orientational data, microscopic techniques offer direct, real-space visualization of the surface. These methods are crucial for assessing the uniformity of the silane coating, identifying defects, and quantifying surface roughness at various length scales.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of producing three-dimensional images of a surface with nanoscale precision. nanoscientific.orgazooptics.com It operates by scanning a sharp tip attached to a cantilever across the sample surface and measuring the forces between the tip and the surface. nanoscientific.org This allows for the characterization of surface topography without requiring a conductive sample.
In the context of trichlorotriacontylsilane films, AFM is used to assess the quality and homogeneity of the monolayer. It can reveal the presence of domains, pinholes, or aggregates that are not detectable by spectroscopic methods. A key quantitative metric derived from AFM is the root-mean-square (RMS) roughness, which provides a statistical measure of the surface's vertical deviations from the mean height. aps.org For a high-quality, complete monolayer, the RMS roughness is typically very low, on the order of a few angstroms to nanometers. nih.gov AFM can also be used to monitor the growth of the film, from initial island formation to the coalescence into a complete monolayer. nih.gov
Scanning Electron Microscopy (SEM) provides topographical and morphological information over larger areas than AFM, typically from the micrometer to millimeter scale. It operates by scanning a focused beam of electrons over a surface and detecting the secondary or backscattered electrons emitted from the sample.
Diffraction and Scattering Methods for Structural Elucidation
While TEM provides real-space imaging, diffraction and scattering techniques offer spatially averaged structural information, revealing details about crystallinity, molecular packing, and orientation over large areas.
X-ray Diffraction (XRD) is a non-destructive technique used to probe the crystalline nature of materials. For thin films like Silane, trichlorotriacontyl-, XRD can determine the degree of crystallinity, the orientation of the crystalline domains, and the lattice parameters of the molecular packing. Due to the very small thickness of the monolayer, conventional XRD setups may lack sufficient sensitivity; however, techniques like grazing incidence XRD can be employed.
When organized into a well-packed monolayer, the long alkyl chains of trichlorotriacontylsilane molecules can form a two-dimensional crystalline lattice. pnas.org Studies on similar long-chain alkyltrichlorosilanes have shown that they often self-assemble into hexagonally packed domains. osti.gov The XRD pattern of such a film would exhibit diffraction peaks corresponding to the repeating distances within this lattice. The position of the diffraction peak (at a specific angle 2θ) can be used with Bragg's Law to calculate the d-spacing, which corresponds to the distance between adjacent molecular chains. The sharpness of the peak provides information about the size of the crystalline domains.
Table 2: Expected XRD Data for a Crystalline Trichlorotriacontylsilane Monolayer
| Parameter | Description | Expected Value |
| Crystal System | The symmetry of the molecular packing | Hexagonal |
| Diffraction Peak (2θ) | Position of the primary in-plane diffraction peak (using Cu Kα radiation, λ=1.54 Å) | ~21.5° |
| d-spacing | Inter-chain distance calculated from the peak position | ~0.41 nm |
| Lattice Parameter (a) | The side length of the hexagonal unit cell (a = 2d/√3) | ~0.47 nm |
| Area per Molecule | The surface area occupied by a single silane molecule | ~0.21 nm² |
Note: The data are based on typical values reported for highly ordered long-chain alkylsilane self-assembled monolayers. osti.govillinois.edu
Neutron Reflectivity (NR) is a powerful technique for determining the structure of thin films and interfaces perpendicular to the surface. epj-conferences.orgnist.gov It measures the fraction of a neutron beam that is reflected from a flat surface as a function of the neutron momentum transfer vector (Qz). This reflectivity profile can be analyzed to yield a detailed scattering length density (SLD) profile normal to the surface, which provides information on layer thickness, composition, and interfacial roughness with sub-nanometer resolution. nist.govnist.govchalcogen.ro
A key advantage of NR is its sensitivity to light elements and the ability to use isotopic substitution (contrast variation) to highlight specific components of a system. sastutorials.org For instance, by comparing the reflectivity from a hydrogenated trichlorotriacontylsilane monolayer measured in different mixtures of light water (H₂O) and heavy water (D₂O), or by using deuterated silane molecules, the structure can be resolved unambiguously. nist.gov
The SLD profile of a trichlorotriacontylsilane monolayer can be modeled as a series of distinct layers: the silicon substrate, the silicon dioxide layer, the silane headgroup region (Si-O-Si network), the long alkyl chain region (-(CH₂)₃₀-), and the terminal methyl group (-CH₃). NR can precisely determine the thickness and density of each of these sub-molecular layers. illinois.edunih.gov
Table 3: Representative Neutron Reflectivity Model Parameters for a Trichlorotriacontylsilane Monolayer on Silicon
| Layer | Description | Thickness (Å) | Scattering Length Density (SLD) (x 10⁻⁶ Å⁻²) |
| 1 | Silicon Substrate | Semi-infinite | 2.07 |
| 2 | Silicon Dioxide | 15 - 25 | 3.47 |
| 3 | Silane Headgroup (Si-O) | 3 - 5 | 3.0 - 4.0 |
| 4 | Alkyl Chains (C₃₀H₆₁) | 35 - 40 | -0.4 to -0.5 |
| 5 | Solvent | Bulk | Varies with D₂O/H₂O ratio |
Note: SLD values are approximate and depend on the precise molecular packing density. The alkyl chain SLD is negative due to the negative scattering length of hydrogen. nist.govappspot.comresearchgate.net
Grazing Incidence X-ray Scattering (GIXS), which includes techniques like Grazing Incidence X-ray Diffraction (GIXD), is highly sensitive to the structure within the plane of a thin film. osti.gov By directing an X-ray beam onto the sample at a very shallow angle (near the critical angle for total external reflection), the penetration of the X-rays is limited to the near-surface region, maximizing the signal from the monolayer while minimizing background from the substrate.
GIXS provides detailed information about the lateral packing, lattice structure, and long-range order of the trichlorotriacontylsilane molecules on the surface. The resulting 2D scattering pattern contains in-plane diffraction peaks that directly reveal the symmetry and dimensions of the molecular lattice. For well-ordered long-chain alkylsilanes, GIXS typically shows a hexagonal packing of the alkyl chains. osti.gov
Furthermore, analysis of the scattering intensity along the out-of-plane direction for a given in-plane peak (a "Bragg rod") can determine the tilt angle of the alkyl chains with respect to the surface normal. This comprehensive structural information is crucial for correlating the monolayer's architecture with its macroscopic properties.
Table 4: Typical GIXS Structural Parameters for a Trichlorotriacontylsilane Monolayer
| Parameter | Description | Typical Value |
| In-Plane Lattice | The 2D arrangement of the alkyl chains | Hexagonal |
| Nearest Neighbor Distance | The center-to-center distance between adjacent molecules | 0.47 - 0.49 nm |
| Coherence Length | The average size of the ordered crystalline domains | 5 - 15 nm |
| Alkyl Chain Tilt Angle | The angle of the molecular axis with respect to the surface normal | 0° - 15° |
| Tilt Direction | The azimuthal direction of the molecular tilt | Towards nearest neighbor or next-nearest neighbor |
Note: These values are representative of highly crystalline, vertically oriented long-chain alkylsilane monolayers. A larger tilt angle would result in a larger area per molecule.
Theoretical and Computational Studies of Silane, Trichlorotriacontyl Systems
Molecular Dynamics (MD) Simulations of SAM Formation and Dynamics
Molecular dynamics simulations model the physical movements of atoms and molecules, providing a virtual window into the dynamic processes of SAM assembly and the behavior of the resulting film.
The formation of a trichlorotriacontylsilane SAM is a complex, multi-step process that MD simulations can help elucidate. The kinetics of this self-assembly are critical for achieving a well-ordered, dense monolayer.
Initial Adsorption (Physisorption): Simulations show that the process begins with the transport of trichlorotriacontylsilane molecules from a bulk solvent to the substrate surface. The long triacontyl tail leads to an initial, disordered physisorption on the surface.
Surface Hydrolysis: For SAMs forming on hydroxylated surfaces like silica (B1680970) or glass, the simulation must account for the presence of a thin layer of surface-adsorbed water. The trichlorosilyl (B107488) headgroup of the silane (B1218182) molecule reacts with this water, leading to its hydrolysis into a reactive silanetriol [-Si(OH)₃]. The kinetics of this step are influenced by the amount of surface water available.
Covalent Bonding and Polymerization: Following hydrolysis, the silanetriol headgroups form strong, covalent silicon-oxygen-silicon (siloxane) bonds with the substrate's hydroxyl groups. Concurrently, adjacent hydrolyzed silane molecules undergo lateral condensation, forming a cross-linked polysiloxane network at the base of the monolayer. Kinetic models derived from simulation data suggest this polymerization is a key step for creating a stable and robust film. nih.govacs.orggrafiati.com The self-assembly process often follows unconventional adsorption kinetics due to cooperative interactions between the adsorbing molecules. researchgate.net
MD simulations have been instrumental in characterizing the structure and dynamics of the long alkyl chains within the SAM. For trichlorotriacontylsilane, the 30-carbon chain length has a profound impact on the final structure of the monolayer.
Molecular dynamics studies show that long-chain alkylsilanes, particularly C30, exhibit a high degree of conformational order. researchgate.net This is primarily due to the strong van der Waals forces between adjacent chains, which favor a tightly packed, all-trans conformation to maximize attractive interactions. This ordering increases significantly with chain length. researchgate.net
Despite this high degree of order, the chains are not static. Simulations reveal considerable dynamic motion, especially within the terminal methyl group and the methylene (B1212753) groups near the SAM-air/solvent interface. researchgate.netnist.gov These motions include rapid rotation about the chain axis and large-amplitude wobbling, which occur on sub-microsecond timescales. researchgate.netnist.gov The mobility is highest at the free end of the chain and decreases closer to the substrate. researchgate.netnist.gov
Table 1: Conformational Order in Alkylsilane SAMs from MD Simulations
| Alkyl Chain Length | Primary Conformation State | Relative Conformational Order | Key Dynamic Feature |
|---|---|---|---|
| C18 (Octadecyl) | Mixed trans/gauche | Moderate | Significant gauche defects, especially at higher temperatures. acs.org |
| C30 (Triacontyl) | Predominantly all-trans | High | Large-amplitude motion at the chain terminus while maintaining core order. researchgate.netresearchgate.net |
These ordered, yet dynamic, C30 phases create well-defined and rigid cavities or "slots" within the monolayer, a feature that is critical for applications like shape-selective chromatography. researchgate.net
The interaction between a trichlorotriacontylsilane SAM and its surrounding environment (e.g., water or an organic solvent) is crucial for its performance. MD simulations provide detailed insight into the structure of the solvent at this interface.
A well-ordered C30 SAM presents a highly nonpolar, hydrophobic surface. Simulations of the SAM-water interface show that:
A stable, structured hydration layer forms immediately adjacent to the SAM surface. northwestern.edu
Water molecules in this first layer exhibit a preferred orientation, with their dipoles influenced by the hydrophobic surface. northwestern.edu
Beyond the first one or two layers, the influence of the SAM diminishes, and the water structure quickly returns to that of bulk water. researchgate.net
These simulations support the hypothesis that highly ordered, long-chain SAMs create a stable hydration layer that acts as a barrier, for instance, to protein adsorption. northwestern.edu
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the energetics of bond formation and intermolecular interactions with high accuracy.
The stability of an alkylsilane SAM is fundamentally dependent on the strong covalent bond formed between the silicon atom and the oxygen on the substrate surface (e.g., Si-O-Substrate). DFT calculations are used to determine the energetics and properties of this critical anchor.
Bond Energy and Length: DFT calculations can predict the bond dissociation energy of the Si-O bond formed with a silica surface. These calculations confirm the formation of a robust covalent linkage. The calculated adsorption energies for oxygen on silicon surfaces are significant, indicating a very stable bond. aps.org
Stability: The Si-O bond is exceptionally stable. Modern computational studies using DFT have refined our understanding of its nature, moving beyond older models to provide precise calculations of bond order and charge distribution. frontiersin.orgnih.gov These calculations show that the bond is strong and resistant to hydrolysis under neutral pH conditions, ensuring the long-term stability of the SAM.
Table 2: DFT-Calculated Properties of Silicon-Oxygen Bonds on Silica Surfaces
| Property | Typical Calculated Value | Significance |
|---|---|---|
| Si-O Adsorption Energy | ~ -5 to -6 eV | Indicates a very strong, stable chemisorption of the headgroup to the surface. aps.org |
| Si-O Bond Length | ~1.6 - 1.8 Å | Consistent with a strong covalent single bond. astate.edu |
| Si-O Bond Order | Slightly less than 1 | Reflects a strong single bond character, ensuring monolayer stability. nih.gov |
While the silane is covalently anchored to the substrate, the high degree of order within a C30 SAM is driven by the collective intermolecular interactions between the long alkyl chains. DFT is essential for quantifying these forces.
Van der Waals (vdW) Forces: The primary interaction between adjacent triacontyl chains is the London dispersion force, a type of van der Waals interaction. While individually weak, the cumulative effect over 30 carbon units is substantial. DFT methods that include corrections for dispersion (e.g., vdW-DF) are necessary to accurately model these systems. arxiv.org
Cohesive Energy: DFT calculations can determine the interaction energy per molecule within the assembled monolayer. This allows for a quantitative breakdown of the contributions from different forces. acs.org For C30 SAMs, the vdW interactions provide the cohesive energy that drives the chains into a tightly packed, all-trans configuration, overcoming the entropic penalty of such ordering. ru.nl
Repulsive Interactions: DFT also quantifies short-range repulsive forces that determine the optimal intermolecular spacing within the SAM. These calculations help predict the packing density and lattice structure of the final monolayer. acs.org
The balance between these attractive and repulsive intermolecular forces, as calculated by DFT, governs the final structure, density, and stability of the trichlorotriacontylsilane SAM.
Electronic Properties of Modified Surfaces and Interfaces
The modification of semiconductor and metal oxide surfaces with self-assembled monolayers (SAMs) of organosilanes, such as Silane, trichlorotriacontyl- (TCTS), fundamentally alters the electronic landscape at the interface. Computational studies, often employing Density Functional Theory (DFT), are crucial for elucidating these changes, which are foundational for the integration of such materials into electronic devices. northwestern.edu The formation of a TCTS monolayer on a hydroxylated substrate like silicon oxide involves the creation of robust covalent Si-O-Si bonds between the silane headgroup and the surface. bawue.de This bonding significantly modifies the local density of states (LDOS) at the substrate surface. northwestern.edu
The electronic character of the modified surface is dictated by several factors inherent to the SAM structure. The binding of the silane headgroup introduces new electronic states at the interface. Current time information in San Jose, CA, US. Furthermore, the collective orientation and packing density of the long alkyl chains create a dielectric layer. The triacontyl chain of TCTS, being exceptionally long, forms a dense, highly ordered, and thick insulating barrier. This barrier can effectively passivate the surface, reducing surface state densities and minimizing charge carrier scattering. The dipole moment of the individual TCTS molecules and the collective dipole of the entire monolayer can induce a significant shift in the work function of the substrate. Current time information in San Jose, CA, US. This tuning of the work function is a key parameter in controlling charge injection barriers in organic electronic devices. Current time information in San Jose, CA, US.
Theoretical models predict that the electronic structure of the SAM-modified interface is sensitive to the alkyl chain length. While direct computational data for TCTS is sparse, trends can be extrapolated from studies on shorter-chain alkyltrichlorosilanes like octadecyltrichlorosilane (B89594) (OTS). bawue.de The primary influence of increasing the chain length from 18 (in OTS) to 30 carbons (in TCTS) is the enhancement of the dielectric thickness of the monolayer. This increased thickness is expected to reduce gate leakage currents in transistor applications and decrease the capacitance of the layer. The electronic coupling between the substrate and any material subsequently deposited on top of the SAM is also weakened with increasing chain length.
| Property | Shorter Chain (e.g., PTS) | Medium Chain (e.g., OTS) | Long Chain (e.g., TCTS) | Theoretical Rationale |
|---|---|---|---|---|
| Work Function Shift (ΔΦ) | Moderate | Significant | Very Significant | The collective molecular dipole effect increases with better-ordered and denser monolayers, typical of longer chains. Current time information in San Jose, CA, US. |
| Dielectric Layer Thickness | Thin | Intermediate | Thick | Directly proportional to the length of the fully extended alkyl chain. |
| Interfacial State Passivation | Partial | Effective | Highly Effective | Longer chains lead to denser, more crystalline SAMs that more effectively cover the substrate surface. |
| Tunneling Probability | Relatively High | Low | Extremely Low | The probability of charge tunneling through the monolayer decreases exponentially with increasing barrier thickness. |
| Capacitance | Higher | Intermediate | Lower | Capacitance is inversely proportional to the dielectric thickness, assuming similar dielectric constants. |
Coarse-Grained Modeling for Large-Scale Interfacial Phenomena
While atomistic simulations like DFT provide detailed electronic information, they are computationally expensive and limited to small system sizes and short timescales. nih.gov To study large-scale phenomena such as the formation of entire monolayers, phase transitions, and defect dynamics, researchers employ coarse-grained (CG) modeling. nih.govmpg.de In the CG approach, groups of atoms (e.g., several CH₂ groups) are represented as single "beads" or interaction sites. mpg.de This reduction in the degrees of freedom allows for the simulation of millions of atoms over microseconds, bridging the gap between molecular-level detail and macroscopic interfacial behavior. nih.gov
Prediction of Phase Transitions in Monolayers
Coarse-grained simulations are particularly powerful for predicting the phase behavior of long-chain molecules like TCTS on a surface. As a function of temperature and surface coverage, SAMs can exist in various phases, from two-dimensional gas-like and liquid-like disordered states to highly ordered, crystalline solid-like phases. acs.org CG models can capture these order-disorder transitions by simulating the collective behavior of the alkyl chains. plos.org
At low surface coverages or high temperatures, the TCTS molecules are simulated as having significant translational and rotational freedom, with the alkyl chains adopting many gauche conformations, characteristic of a liquid-like state. bawue.deosti.gov As the surface coverage increases or the temperature is lowered, intermolecular van der Waals interactions, which are significant for the long triacontyl chains, begin to dominate. bawue.de The simulations show a transition to a more ordered phase where the chains align, straighten, and tilt at a collective angle relative to the surface normal. acs.org For very long chains like TCTS, multiple ordered phases (analogous to smectic liquid crystal phases) with different tilt angles and rotational ordering might be predicted. plos.org The transition temperature from an ordered to a disordered state is predicted to be significantly higher for TCTS compared to shorter-chain silanes due to the stronger cumulative van der Waals forces between the longer chains. acs.org
| Phase | Driving Conditions | Key Structural Characteristics | Analogous State |
|---|---|---|---|
| 2D Gas | Very low surface coverage | Large intermolecular distances, high mobility, chains are disordered. | Gaseous |
| Liquid-Expanded | Low-to-intermediate coverage, higher temperatures | Chains are largely disordered with high number of gauche defects; molecules have lateral mobility. bawue.deosti.gov | Liquid |
| Liquid-Condensed | High coverage, intermediate temperatures | Chains begin to align and straighten; reduced lateral mobility but still rotationally disordered. | Nematic Liquid Crystal |
| Solid / Crystalline | High coverage, low temperatures | Highly ordered, all-trans chains packed in a regular lattice with a collective tilt angle. acs.org | Solid / Smectic Liquid Crystal |
Dynamics of Defect Formation and Annealing in SAMs
The self-assembly process is not perfect and results in a variety of structural defects within the monolayer. Coarse-grained simulations are instrumental in understanding the dynamics of how these defects form and how they can be removed through annealing. researchgate.net Common defects include pinholes (vacancies where a molecule is missing), disordered domain boundaries, and conformational disorders within the alkyl chains (gauche defects). osti.gov
Simulation of Surface Wettability (without specific contact angle reporting)
The wettability of a surface is governed by the chemistry and topography of its outermost layer. For a TCTS-modified surface, the interface presented to the environment consists of a dense layer of terminal methyl (–CH₃) groups. Coarse-grained simulations can effectively model the interaction of a liquid, like water, with this modified surface to predict its wetting characteristics. mdpi.com
In such a simulation, the TCTS monolayer is represented by CG beads for the alkyl chain and the terminal methyl groups, while the water is also modeled with CG beads, where each bead represents multiple water molecules. bohrium.com The interaction parameters are defined to reflect the non-polar, van der Waals nature of the methyl groups and the polar, hydrogen-bonding nature of water. The simulation then calculates the behavior of the coarse-grained water at the interface. Due to the low surface energy of the methyl-terminated surface, the repulsive interactions between the water beads and the surface beads are stronger than the cohesive forces within the water itself. This leads to the water beads minimizing their contact with the surface, a behavior characteristic of hydrophobicity. The simulation can thus qualitatively confirm that the TCTS monolayer imparts a non-wetting, hydrophobic character to the substrate, without needing to calculate a specific contact angle. kntu.ac.irvinca.rs
Applications of Silane, Trichlorotriacontyl in Advanced Materials and Device Fabrication
Fabrication of Ordered Organic Thin Films for Electronic Applications
The performance of electronic devices based on organic thin films is profoundly influenced by the interface between the organic semiconductor and other components, such as the dielectric or electrodes. uni-tuebingen.de The formation of well-ordered organic layers is essential for efficient charge transport. Silane (B1218182), trichlorotriacontyl- is utilized to create SAMs that serve as an ideal template for the subsequent deposition of organic materials, promoting favorable molecular packing and reducing interfacial defects. arxiv.org
In Organic Field-Effect Transistors (OFETs), the interface between the gate dielectric and the organic semiconductor channel is a critical determinant of device performance. jics.org.br Standard dielectric materials like silicon dioxide (SiO2) often possess surface hydroxyl groups and other trap sites that can immobilize charge carriers, thereby degrading mobility and device stability. sdu.dk
Table 1: Impact of Trichlorotriacontylsilane SAM on OFET Gate Dielectric Properties This table provides a qualitative comparison of properties for an unmodified silicon dioxide gate dielectric versus one modified with a trichlorotriacontylsilane self-assembled monolayer, based on established principles in OFET research.
| Property | Unmodified SiO₂ Dielectric | Trichlorotriacontylsilane-Modified SiO₂ | Rationale / Effect |
| Surface Energy | High / Hydrophilic | Low / Hydrophobic | Promotes better packing of organic semiconductor molecules. |
| Surface Trap States | High (e.g., silanol (B1196071) groups) | Significantly Reduced | Minimizes charge carrier trapping, increasing mobility. sdu.dk |
| Semiconductor Film Growth | Less Ordered / Polycrystalline | Highly Ordered / Larger Crystal Domains | Reduces grain boundaries that impede charge transport. arxiv.org |
| Device Stability | Lower | Higher | Passivates the interface against environmental factors like moisture. jics.org.br |
| Carrier Mobility (µ) | Lower | Higher | A direct consequence of reduced trapping and improved film order. mdpi.com |
The efficiency of organic photovoltaics (OPVs) is heavily dependent on the dissociation of excitons into free charge carriers and the subsequent transport of these carriers to their respective electrodes. aps.orgosti.gov Energy losses and charge recombination frequently occur at the interfaces between the active layer and the charge transport layers (CTLs). nih.gov
Molecular electronics aims to use individual molecules or ensembles as active components in electronic circuits. pku.edu.cn Metal-Insulator-Metal (MIM) diodes are fundamental components in this field, operating based on the quantum mechanical tunneling of electrons through a very thin insulating barrier. colorado.edunih.gov The performance of these devices is extremely sensitive to the insulator's thickness, quality, and the properties of the metal-insulator interfaces. nih.gov
Silane, trichlorotriacontyl- provides a method to precisely engineer these interfaces. A SAM of trichlorotriacontylsilane can be applied to one of the metal electrodes before the deposition of the insulator. This modification can tune the effective work function of the metal and control the energy barrier for electron tunneling. pku.edu.cn It also ensures a clean, well-defined, and uniform surface, which is crucial for fabricating reliable and reproducible MIM diodes with predictable current-voltage characteristics. colorado.educolorado.edu
Development of Functionalized Surfaces for Sensing Platforms
The core of any chemical or biological sensor is a recognition layer that selectively interacts with the target analyte. encyclopedia.pub The engineering of this surface is paramount for achieving high sensitivity and selectivity. Silane, trichlorotriacontyl- is a versatile tool for creating these functionalized surfaces due to its ability to form robust, well-ordered SAMs.
For a chemical sensor to be effective, its surface must preferentially bind to a specific target molecule while ignoring others. mdpi.comnih.gov A SAM formed from trichlorotriacontylsilane can serve as a highly selective recognition layer, particularly for nonpolar analytes. The dense array of long C30 alkyl chains creates a well-defined, hydrophobic environment. This layer can selectively capture nonpolar molecules from a sample matrix (e.g., water or air) through van der Waals interactions. arxiv.org This principle is analogous to reversed-phase chromatography, where stationary phases with long alkyl chains are used for separations. nih.gov By creating a surface with a specific chemical character, these SAMs form the basis for selective chemical sensors. critex.frnih.gov
Table 2: Research Findings on Functionalized Surfaces for Chemical Sensing This table summarizes research findings on how molecularly designed surfaces, including those achievable with long-chain silanes, act as selective recognition layers in chemical sensors.
| Sensor Target | Surface Functionalization Principle | Sensing Mechanism | Finding / Implication |
| Volatile Organic Compounds (VOCs) | Functionalization with porphyrin molecules on a graphene surface. | Change in conductivity upon gas adsorption. | Functionalization enhances adsorption sites and selectivity for specific VOCs over interfering gases like ammonia. nih.gov |
| Pesticides (e.g., Atrazine) | Molecularly Imprinted Polymer (MIP) film on a chemically modified silica (B1680970) surface. | Change in optical properties (refractive index). | Creating a molecular memory in a polymer layer allows for highly selective rebinding of the target analyte. mdpi.com |
| Gluten Epitope (PQQPFPQQ) | MIP recognition unit on an extended-gate field-effect transistor (EG-FET). | Potentiometric change upon analyte binding. | The sensor could selectively discriminate the target peptide from a mismatched one, demonstrating high selectivity. nih.gov |
| Various Vapors | Organosilane SAMs on organic semiconductor crystals. | Change in surface conductivity. | SAM-functionalized surfaces show a rapid and reversible change in conductivity proportional to the vapor pressure of polar molecules. arxiv.org |
In biosensing, the interface must be engineered to achieve two primary goals: the stable and functional immobilization of a biological recognition element (e.g., an antibody, enzyme, or DNA strand) and the prevention of non-specific adsorption of other biomolecules from the sample. numberanalytics.commyu-group.co.jpnih.gov
Silane, trichlorotriacontyl- plays a crucial role in the foundational engineering of these surfaces. A SAM of trichlorotriacontylsilane can create a pristine, well-defined, and bio-inert base layer that resists non-specific binding. nih.gov While the long alkyl chain itself is relatively inert, mixed SAMs can be prepared by co-adsorbing trichlorotriacontylsilane with another silane that possesses a terminal functional group (e.g., -NH2, -COOH, or an azide). This approach allows for precise control over the density of active sites for the covalent attachment of bioreceptors. nih.gov This robust surface engineering ensures that the immobilized biomolecules maintain their proper conformation and orientation, which is essential for reliable and sensitive detection. mdpi.commdpi.com
Enhanced Sensitivity and Selectivity in Sensor Design
The performance of chemical sensors is critically dependent on the interface between the sensing material and the analyte. The modification of sensor surfaces with Silane, trichlorotriacontyl- can lead to significant improvements in both sensitivity and selectivity. The long triacontyl chains form a dense, hydrophobic, and highly ordered monolayer. This structure can influence the sensor's response in several ways.
Research has indicated that the use of longer-chain silanes, such as trichlorotriacontylsilane, can enhance the "shape selectivity" of a surface. nist.gov This principle is particularly relevant in chromatographic applications, which share foundational concepts with sensor design. The extended C30 chain increases the potential for selective interactions with analytes of a specific size and shape, allowing them to intercalate into the monolayer while excluding others. nist.gov This size-exclusion mechanism can be a powerful tool in designing sensors that can distinguish between structurally similar molecules. For instance, in the separation of carotenoid isomers, which possess both polar and nonpolar characteristics, the C30 silane was noted to improve shape selectivity. nist.gov
The dense monolayer can also serve to pre-concentrate nonpolar analytes near the sensor surface through favorable van der Waals interactions, thereby increasing the local concentration and enhancing the sensor's sensitivity.
Engineering of Surface Properties for Controlled Interactions
The ability of Silane, trichlorotriacontyl- to form stable and well-defined self-assembled monolayers is leveraged to precisely engineer the surface properties of materials. This control over surface chemistry is crucial for directing interactions at the solid-liquid, solid-gas, and solid-solid interfaces.
Anti-Fouling Coatings for Industrial and Environmental Applications (excluding biological fouling)
In many industrial processes, the unwanted adsorption of molecules and particulate matter onto surfaces—a phenomenon known as fouling—can lead to reduced efficiency, increased energy consumption, and equipment failure. Silane, trichlorotriacontyl- can be used to create anti-fouling surfaces by forming a low-energy, non-polar barrier.
The long, saturated alkyl chains of the trichlorotriacontylsilane monolayer present a chemically inert and hydrophobic surface. This low surface energy minimizes the adhesion of many industrial foulants, such as oils, greases, and other non-polar contaminants. By preventing these substances from making intimate contact with the underlying substrate, the coating facilitates their removal through simple rinsing or flow, maintaining the operational performance of the equipment.
Adhesion Promotion in Multilayer Composites and Coatings
While seemingly counterintuitive given its use in anti-fouling, Silane, trichlorotriacontyl- can also act as an effective adhesion promoter in specific composite and multilayer systems. The key lies in its bifunctional nature. The trichlorosilyl (B107488) head group reacts covalently with hydroxyl-rich surfaces like glass, silicon wafers, and metal oxides, forming a strong, permanent bond with the substrate.
The exposed tail of the triacontyl group then presents a well-defined organic surface. This surface can be tailored to have strong van der Waals interactions with a subsequent organic layer, such as a polymer matrix or an organic topcoat. This molecular-level bridging enhances the interfacial adhesion between an inorganic substrate and an organic overlayer, which are often chemically incompatible. The long C30 chain can entangle with polymer chains in the overlayer, creating a robust and durable interface that improves the mechanical integrity and longevity of the composite material.
Controlled Release Systems (focus on material science aspect, not active agent efficacy)
The ordered structure formed by Silane, trichlorotriacontyl- monolayers can be utilized to create reservoirs or matrices for the controlled release of non-polar molecules. From a material science perspective, the focus is on the fabrication and performance of the release system itself.
A substrate functionalized with trichlorotriacontylsilane can be loaded with a non-polar substance. The dense packing of the C30 chains can create a tortuous path for the diffusion of the entrapped molecules. The rate of release is governed by factors such as the molecular size of the agent relative to the spacing between the alkyl chains and the strength of the van der Waals interactions between the agent and the C30 chains. By controlling the density and order of the SAM, it is possible to tune the diffusion barrier properties of the coating, thereby controlling the release kinetics of the embedded material. This allows for the design of systems that can release specific molecules over a prolonged and predictable period.
Nanopatterning and Nanofabrication with Silane, Trichlorotriacontyl-
The self-assembly properties of Silane, trichlorotriacontyl- are instrumental in bottom-up nanofabrication techniques, where molecular-level control is used to build larger structures.
Template-Assisted Growth of Nanostructures
Silane, trichlorotriacontyl- SAMs can serve as highly effective templates for the directed growth of nanostructures. By first creating a patterned SAM on a substrate using techniques like microcontact printing or dip-pen nanolithography, specific regions can be defined with high chemical contrast.
For example, a substrate can be patterned with lines or dots of trichlorotriacontylsilane. The areas covered by the C30 SAM present a hydrophobic, non-polar surface, while the bare substrate regions remain hydrophilic and reactive. When this patterned substrate is subsequently exposed to a precursor for a different material, the material will preferentially deposit or grow on the regions not covered by the silane. This process, known as area-selective deposition, allows for the precise placement and growth of nanowires, nanotubes, or other nanostructures. The long, well-ordered nature of the trichlorotriacontylsilane monolayer provides a robust resist layer, ensuring high fidelity in the pattern transfer process and enabling the fabrication of complex nano-architectures.
Directed Assembly of Nanoparticles on Functionalized Surfaces
Directed assembly is a technique used to organize nanoscale components, such as nanoparticles, into predefined structures on a substrate. rsc.org This process is crucial for creating functional materials with tailored optical, electronic, or catalytic properties. The precise arrangement of nanoparticles is dictated by the chemical and physical properties of the substrate surface.
The functionalization of surfaces with Silane, trichlorotriacontyl- is a key step in preparing substrates for directed assembly. The process involves the chemisorption of the trichlorosilyl group onto hydroxyl-rich surfaces like silicon dioxide (silica), forming strong covalent Si-O-Si bonds. kyoto-u.ac.jp This reaction results in a dense, uniform monolayer where the long, non-polar triacontyl chains are oriented away from the surface. kyoto-u.ac.jp This well-ordered organic layer fundamentally alters the surface energy and wettability, creating a template that can guide the placement of nanoparticles.
For instance, nanoparticles suspended in a solution will preferentially assemble on regions of the surface that have a chemical affinity for them. A surface coated with a trichlorotriacontylsilane SAM becomes highly hydrophobic (water-repellent). This property can be used to direct the assembly of hydrophobic nanoparticles from an aqueous suspension or, conversely, to repel them from specific areas, guiding them to assemble on untreated, hydrophilic regions. The control over the assembly process is influenced by a variety of factors.
Key Factors Influencing Directed Assembly on Functionalized Surfaces:
| Factor | Description | Implication for Trichlorotriacontylsilane SAMs |
| Surface Energy | The excess energy at the surface of a material. SAMs significantly alter the substrate's original surface energy. | The long triacontyl chain creates a low-energy, non-polar surface, which dictates the interaction with nanoparticles. |
| Solvent Properties | The polarity and surface tension of the solvent carrying the nanoparticles affect their interaction with the functionalized surface. | The hydrophobicity of the trichlorotriacontylsilane SAM makes it ideal for assembly processes involving non-polar solvents or for creating patterns via selective wetting. |
| Nanoparticle Ligands | The molecules attached to the nanoparticle surface determine their solubility and affinity for the functionalized substrate. | Hydrophobically-capped nanoparticles will show strong affinity for the triacontyl chains of the SAM, promoting their assembly. |
| Deposition Method | Techniques like drop-casting, spin-coating, or dip-coating influence the kinetics and final arrangement of the nanoparticles. rsc.org | The stability of the covalently bonded trichlorotriacontylsilane SAM makes it robust enough for various deposition techniques. |
Research has demonstrated that by patterning the SAM, for example through techniques like photolithography or microcontact printing, it is possible to create chemically distinct regions on a single substrate. sigmaaldrich.com Nanoparticles can then be selectively assembled onto the areas functionalized with Silane, trichlorotriacontyl-, or onto the unmodified areas, leading to the formation of highly ordered nanoparticle arrays. This precise placement is a critical requirement for manufacturing plasmonic sensors, high-density data storage media, and catalysts.
Bottom-Up Assembly in Nanodevice Fabrication
Bottom-up assembly is a manufacturing paradigm where complex systems and devices are built from molecular or nanoscale components. kyoto-u.ac.jpnih.gov This approach, inspired by biological processes, allows for the precise, atomic-level construction of materials and devices. nih.gov It contrasts with traditional "top-down" methods, which involve carving smaller structures from a larger piece of material. Self-assembled monolayers are a foundational technology in the bottom-up fabrication of nanodevices. researchgate.netrsc.org
Silane, trichlorotriacontyl- is an exemplary molecule for bottom-up fabrication due to its ability to spontaneously form highly ordered SAMs. kyoto-u.ac.jp These monolayers can serve as an ultrathin resist or a template layer in various nanofabrication processes. powdermat.orgnii.ac.jp
The role of trichlorotriacontylsilane SAMs in bottom-up assembly can be understood through the following steps:
Substrate Functionalization : A substrate, typically a silicon wafer with a native oxide layer, is treated with a solution of Silane, trichlorotriacontyl-. The molecules self-assemble into a dense, crystalline monolayer. kyoto-u.ac.jp
Patterning : The SAM can be patterned using techniques like electron-beam lithography or UV photolithography. sigmaaldrich.com These high-energy sources can selectively break down or modify the triacontyl chains, creating a chemical pattern on the surface at the nanoscale.
Selective Deposition : The patterned SAM acts as a template for the subsequent deposition of other materials. For instance, in Area-Selective Atomic Layer Deposition (AS-ALD), precursor molecules will only adsorb and react on the areas not protected by the robust alkylsilane SAM, allowing for the precise, bottom-up growth of thin films in predefined locations. powdermat.org
Device Integration : This process of patterning and selective deposition can be repeated to build up complex, multi-layered structures, forming the basis of electronic or photonic nanodevices.
This bottom-up approach, enabled by molecules like Silane, trichlorotriacontyl-, offers significant advantages over conventional methods.
Comparison of Nanofabrication Approaches:
| Feature | Bottom-Up Assembly (using SAMs) | Top-Down Fabrication (e.g., Photolithography) |
| Principle | Building larger structures from smaller molecular components. nih.gov | Carving smaller features from a larger block of material. |
| Resolution | Potentially atomic or molecular-level precision. | Limited by the wavelength of light or beam used for etching. |
| Cost & Complexity | Often simpler, lower-cost, and can be done in parallel over large areas. rsc.orgpowdermat.org | Typically involves complex, expensive equipment and multi-step processes like etching. |
| Material Waste | Additive process with minimal waste. | Subtractive process that can generate significant waste. |
By providing a stable, insulating, and precisely definable molecular layer, Silane, trichlorotriacontyl- is a key enabler for the next generation of miniaturized devices, where components are assembled with molecular-level control.
Future Research Directions and Emerging Paradigms for Silane, Trichlorotriacontyl
Integration with Advanced Manufacturing Technologies
The translation of laboratory-scale surface functionalization to industrial-scale production is a critical challenge. The unique properties of trichlorotriacontylsilane SAMs, such as their high degree of order and thermal stability, make them promising candidates for integration with advanced manufacturing techniques.
Additive manufacturing, or 3D printing, offers unprecedented design freedom for creating complex three-dimensional structures. A significant area of future research lies in the surface functionalization of 3D-printed parts with trichlorotriacontylsilane. This could involve post-printing surface modification to impart specific properties like hydrophobicity, biocompatibility, or low friction. Research is needed to develop efficient and scalable methods for the uniform coating of complex 3D-printed geometries. Furthermore, the incorporation of trichlorotriacontylsilane directly into 3D printing resins or filaments could lead to the fabrication of objects with inherently functionalized surfaces. This approach would require a deep understanding of the chemical compatibility and processing conditions to ensure the integrity of the silane (B1218182) and the formation of a well-defined SAM at the surface of the printed object.
A key research question is how the layer-by-layer nature of additive manufacturing affects the self-assembly process of trichlorotriacontylsilane and the resulting monolayer quality. Investigations into the influence of printing parameters, such as layer thickness and printing speed, on the final surface properties will be crucial.
| Research Focus Area | Key Objectives | Potential Impact |
| Post-Printing Functionalization | Develop scalable methods for uniform trichlorotriacontylsilane SAM coating on complex 3D-printed parts. | Enhanced surface properties (e.g., hydrophobicity, wear resistance) for 3D-printed components in various applications. |
| In-Situ Functionalization | Incorporate trichlorotriacontylsilane into 3D printing materials (resins, filaments). | Creation of objects with intrinsically functional surfaces, simplifying manufacturing workflows. |
| Process-Property Relationships | Investigate the influence of 3D printing parameters on the quality and performance of trichlorotriacontylsilane SAMs. | Optimization of printing processes for desired surface functionalities. |
For applications requiring large-area, flexible substrates, such as flexible electronics and advanced packaging, roll-to-roll (R2R) processing is a key enabling technology. The continuous and high-throughput nature of R2R manufacturing presents both opportunities and challenges for the deposition of trichlorotriacontylsilane SAMs. Future research will need to focus on adapting laboratory-based deposition techniques, such as solution-phase deposition or vapor-phase deposition, to a continuous R2R process.
Key variables to investigate include the optimization of deposition time, solution concentration, curing conditions (temperature and humidity), and web speed to achieve uniform and high-quality monolayers across large substrate areas. The long-term stability and performance of trichlorotriacontylsilane SAMs under the mechanical stresses inherent in R2R processing will also be a critical area of study. The development of in-line quality control and metrology techniques to monitor the uniformity and integrity of the SAM during R2R production will be essential for industrial adoption.
Exploration of Novel Substrates and Interface Chemistry
The versatility of silane chemistry allows for the modification of a wide range of hydroxylated surfaces. As new materials emerge, so too do the opportunities for creating novel interfaces with trichlorotriacontylsilane.
Two-dimensional (2D) materials, such as graphene and hexagonal boron nitride (hBN), possess extraordinary electronic, mechanical, and thermal properties. The ability to functionalize the surfaces of these atomically thin materials without disrupting their bulk properties is crucial for their integration into devices. Trichlorotriacontylsilane, with its ability to form dense, insulating monolayers, could serve as a key tool for tuning the surface properties of 2D materials.
Future research will focus on understanding the fundamental interactions between the trichlorosilyl (B107488) headgroup of the silane and the surfaces of graphene and hBN. While pristine graphene lacks the necessary hydroxyl groups for conventional silanization, surface activation techniques, such as plasma treatment or ozone exposure, can introduce these reactive sites. Investigating the impact of these activation methods on the quality of the resulting trichlorotriacontylsilane SAM and the underlying 2D material will be a significant research direction. For hBN, which can possess a higher density of surface hydroxyls, the direct silanization and the resulting monolayer structure and properties will be of great interest. The long alkyl chain of trichlorotriacontylsilane could act as a dielectric
Synergistic Effects with Other Functional Molecules
Co-Assembly with Short-Chain Silanes for Mixed Monolayers
A significant area of future research lies in the co-assembly of trichlorotriacontylsilane with short-chain silanes to create mixed self-assembled monolayers (SAMs). This approach offers a versatile platform for tailoring surface properties with high precision. By combining the long triacontyl chains with shorter alkyl chains, it is possible to control characteristics such as wettability, surface energy, and molecular ordering. nih.gov
Research into mixed SAMs composed of organosilanes with different chain lengths has demonstrated that co-adsorbed monolayers can phase-separate into nanometer-scale domains, each rich in one component. nih.govucla.edu This phenomenon can be harnessed to create chemically patterned surfaces with unique functionalities. For instance, a stepwise deposition method, where a second silane is introduced onto a pre-existing SAM with intentional defects, has been shown to create effectively functionalized films. nih.gov The resulting surface morphology can be finely tuned by adjusting the deposition sequence and immersion times of the different silane molecules. nih.gov
The formation of homogeneously mixed SAMs is also an area of interest. Studies on the co-assembly of octyltriethoxysilane (a short-chain silane) and octadecyltrichlorosilane (B89594) (a long-chain silane) have shown that steric hindrance effects can be utilized to achieve a uniform distribution of the two molecules across the surface. pku.edu.cn This approach could be adapted for trichlorotriacontylsilane to create highly ordered, mixed monolayers with novel properties. The characterization of such mixed SAMs often involves techniques like contact angle measurements, atomic force microscopy (AFM), and Fourier transform infrared (FTIR) spectroscopy to assess their wettability, topography, and molecular order. pku.edu.cn
The ability to control the nanoscale architecture of surfaces through the co-assembly of long and short-chain silanes opens up possibilities for applications in areas such as biosensing, microelectronics, and tribology, where precise control over surface chemistry and physics is paramount.
Hybrid Organic-Inorganic Architectures
The integration of trichlorotriacontylsilane into hybrid organic-inorganic architectures represents a burgeoning field of materials science. These materials combine the distinct properties of organic molecules (like the long alkyl chain of trichlorotriacontylsilane) with the robustness and functionality of inorganic substrates, leading to novel materials with synergistic characteristics.
One promising approach involves the functionalization of inorganic nanoparticles with trichlorotriacontylsilane. This process creates a core-shell structure where the inorganic core provides properties such as magnetism, luminescence, or catalytic activity, while the organic shell, composed of the self-assembled trichlorotriacontylsilane monolayer, offers biocompatibility, dispersibility in organic solvents, and a platform for further chemical modification. mdpi.commdpi.com For example, silica (B1680970) nanoparticles functionalized with organosilanes have been explored for applications in therapy and diagnosis. researchgate.net Similarly, mesoporous silica functionalized with triazole/triazine ligands has been used as a support for palladium nanocatalysts. nih.gov The long alkyl chain of trichlorotriacontylsilane could be used to create a hydrophobic shell around nanoparticles, enabling their dispersion in non-polar media for applications in catalysis and composite materials. mdpi.com
Another avenue of research is the use of trichlorotriacontylsilane SAMs as templates or primers for the growth of other materials. The highly ordered nature of the SAM can direct the assembly of subsequent layers, creating complex, multilayered structures. This bottom-up fabrication approach is essential for the development of advanced electronic and photonic devices.
The creation of these hybrid architectures relies on the covalent bonding between the trichlorosilyl headgroup of the silane and hydroxyl groups on the surface of the inorganic material. acs.org The resulting structures are robust and stable, making them suitable for a wide range of applications. The development of new synthetic strategies and a deeper understanding of the interactions at the organic-inorganic interface will be crucial for advancing this field.
Challenges and Opportunities in Scalable Synthesis and Application
While Silane, trichlorotriacontyl- holds immense promise, its widespread adoption is contingent on overcoming challenges related to its synthesis and the deposition of uniform, large-area SAMs. Addressing these challenges presents significant opportunities for innovation in both chemical synthesis and materials engineering.
Green Chemistry Approaches for Silane Synthesis
The conventional synthesis of alkyltrichlorosilanes often involves processes that are not environmentally friendly. Therefore, a key research direction is the development of greener synthetic routes. One of the primary goals of green chemistry is to minimize waste and use less hazardous substances. mdpi.com
Hydrosilylation, the addition of a silicon-hydrogen bond across a double bond, is a powerful and atom-economical method for forming carbon-silicon bonds. rsc.org The synthesis of trichlorotriacontylsilane could potentially be achieved through the hydrosilylation of 1-triacontene (B91583) with trichlorosilane (B8805176). Research in this area is focused on developing catalysts for this reaction that are based on earth-abundant and non-toxic metals, moving away from traditional platinum-based catalysts. rsc.orgnih.gov
Another green chemistry approach is the development of solvent-free synthesis methods. The hydrolysis and condensation of alkyltrichlorosilanes can be carried out in liquid hydrogen chloride, avoiding the use of organic solvents. google.com This not only reduces the environmental impact but can also simplify the purification process. Furthermore, exploring alternative precursors to chlorosilanes, such as alkoxysilanes, is a significant focus of green chemistry in silicon compound synthesis. mdpi.com
The table below summarizes some potential green chemistry approaches for the synthesis of alkyltrichlorosilanes:
| Green Chemistry Approach | Description | Potential Benefits |
| Catalytic Hydrosilylation | Addition of H-SiCl3 across an alkene (e.g., 1-triacontene) using a catalyst. | High atom economy, potential for using earth-abundant metal catalysts. |
| Solvent-Free Synthesis | Conducting reactions in the absence of traditional organic solvents. | Reduced waste, simplified purification, lower environmental impact. |
| Alternative Precursors | Using less hazardous starting materials, such as alkoxysilanes instead of chlorosilanes. | Reduced toxicity and corrosivity (B1173158) of reagents. |
Overcoming Limitations in Large-Area Uniformity of SAMs
For many technological applications, such as in electronics and coatings, it is crucial to produce SAMs of trichlorotriacontylsilane that are uniform over large areas. Spin-coating, a common laboratory technique, is not suitable for large-scale manufacturing. mit.edu Therefore, there is a need to develop and optimize scalable deposition methods.
Techniques such as spray-coating, blade-coating, and slot-die coating are being explored for the large-area deposition of thin films and could be adapted for trichlorotriacontylsilane SAMs. nrel.govresearchgate.net These methods offer the potential for high-throughput, roll-to-roll manufacturing. However, achieving the same level of molecular ordering and defect-free surfaces as with laboratory-scale methods remains a challenge.
The formation of high-quality SAMs is highly sensitive to factors such as substrate cleanliness, humidity, and the presence of impurities. harvard.edu The presence of even small amounts of water is necessary for the formation of alkylsiloxane monolayers from alkyltrichlorosilanes, but excess water can lead to the formation of undesirable polymeric siloxane gels. harvard.edudtic.mil
Strategies to improve large-area uniformity include optimizing the deposition parameters for scalable techniques, developing new solvent systems that promote controlled self-assembly, and engineering substrates to be more amenable to SAM formation. researchgate.net For instance, substrate treatments like plasma or UV-ozone cleaning can enhance the density of hydroxyl groups on the surface, leading to better SAM formation. researchgate.net The application of self-assembled monolayers as a surface treatment to improve the wettability for subsequent layers is also a promising strategy. researchgate.net
The table below outlines some of the challenges and potential solutions for achieving large-area uniformity of trichlorotriacontylsilane SAMs:
| Challenge | Potential Solutions |
| Scalable Deposition Method | Development and optimization of techniques like spray-coating, blade-coating, and slot-die coating. |
| Control of Reaction Conditions | Precise control over humidity, temperature, and solvent purity during deposition. |
| Substrate Preparation | Advanced substrate cleaning and surface activation techniques (e.g., plasma, UV-ozone). |
| Minimizing Defects | Optimization of deposition parameters and post-deposition annealing processes. |
Q & A
Basic Research Questions
Q. What are the key experimental parameters for synthesizing silane, trichlorotriacontyl- with high purity?
- Methodological Answer : Synthesis requires precise control of reaction stoichiometry, temperature (typically 80–120°C), and inert gas conditions (e.g., nitrogen or argon) to prevent hydrolysis of trichlorosilane intermediates. Use anhydrous solvents (e.g., toluene) and monitor reaction progress via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy . Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the target compound .
Q. Which spectroscopic techniques are most reliable for characterizing silane, trichlorotriacontyl-?
- Methodological Answer :
- FTIR : Identify Si–Cl (600–700 cm⁻¹) and Si–C (1250–1300 cm⁻¹) stretching vibrations .
- ¹H/¹³C NMR : Confirm alkyl chain integration (e.g., 30 carbons in triacontyl groups) and absence of residual solvents .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M-Cl]⁺ fragments) and isotopic patterns consistent with silicon-chlorine bonding .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for silane, trichlorotriacontyl- derivatives?
- Methodological Answer :
- Cross-Validation : Compare data with NIST Standard Reference Database entries (e.g., InChIKey: WOMUGKOOLXQCTQ-UHFFFAOYSA-N for similar compounds) .
- Reproducibility Tests : Replicate synthesis under controlled conditions and share raw data (e.g., NMR FID files) for peer validation .
- Error Analysis : Investigate solvent effects, impurities, or instrumentation calibration discrepancies using spiked samples or internal standards .
Q. What experimental design principles apply to studying silane, trichlorotriacontyl- in surface modification applications?
- Methodological Answer :
- Control Groups : Include untreated substrates and reference silanes (e.g., trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane) to assess comparative performance .
- Quantitative Metrics : Measure contact angles, X-ray photoelectron spectroscopy (XPS) for surface composition, and adhesion strength via peel tests .
- Statistical Rigor : Use ANOVA for multi-sample comparisons and report confidence intervals to address variability in hydrophobic properties .
Q. How should researchers systematically review existing literature on silane, trichlorotriacontyl- to identify knowledge gaps?
- Methodological Answer :
- Search Strategy : Use Boolean operators (e.g., "trichlorotriacontyl-silane AND synthesis") across databases like SciFinder and Web of Science, excluding non-peer-reviewed sources (e.g., ) .
- Data Categorization : Organize findings into themes: synthesis methods, spectroscopic data, and applications. Use tools like Zotero for citation management .
- Bias Mitigation : Involve multidisciplinary teams (e.g., statisticians for meta-analysis) to assess study quality and contextualize contradictory results .
Data Analysis and Validation
Q. What protocols ensure reproducibility in silane, trichlorotriacontyl- reaction yields?
- Methodological Answer :
- Detailed Documentation : Record exact molar ratios, solvent purity, and equipment specifications (e.g., Schlenk line vs. glovebox) .
- Open Science Practices : Deposit protocols in repositories like protocols.io and share failure data (e.g., incomplete chlorination) to guide troubleshooting .
Q. How can researchers validate computational models predicting silane, trichlorotriacontyl- reactivity?
- Methodological Answer :
- Benchmarking : Compare DFT-calculated Si–Cl bond dissociation energies with experimental thermogravimetric analysis (TGA) data .
- Experimental Correlates : Use kinetic studies (e.g., Arrhenius plots) to test simulated reaction pathways under varying temperatures .
Ethical and Safety Considerations
Q. What safety protocols are essential when handling silane, trichlorotriacontyl- in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
